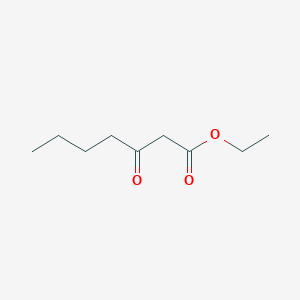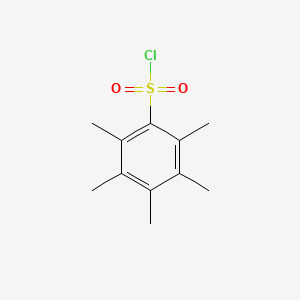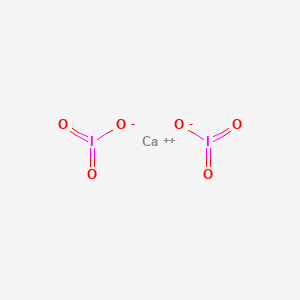
Calcium iodate
概要
説明
ヨウ化カルシウムは、化学式Ca(IO₃)₂ を持つ無機化合物です。無水物と一水物の2つの形態で存在します。この化合物は、ラウタライトとブルゲナイトの鉱物として自然に存在する白色固体です。 ヨウ化カルシウムは主に動物飼料のヨウ素源として使用され、科学研究や産業で様々な用途があります .
製造方法
ヨウ化カルシウムは、いくつかの方法によって合成することができます。
ヨウ化カルシウムの陽極酸化: この方法は、電解槽におけるヨウ化カルシウムの酸化を伴います。
塩素との反応: ヨウ化カルシウムは、ヨウ素を溶解した生石灰(水酸化カルシウム)の熱溶液に塩素ガスを通過させることによって生成できます.
沈殿反応: 一般的な実験室の方法には、硝酸カルシウム溶液とヨウ素酸カリウム溶液を混合して、ヨウ化カルシウムを沈殿させる方法があります.
作用機序
ヨウ化カルシウムの作用機序は、主にヨウ素源としての役割を伴います。生物系では、ヨウ素は、様々な代謝プロセスを調節する甲状腺ホルモンの合成に不可欠です。 ヨウ化カルシウムは、ヨウ素酸イオンを放出し、これは体内でヨウ化物に還元され、甲状腺によってホルモンの生成に使用されます .
生化学分析
, where or . .
Molecular Mechanism
Its strong oxidizing properties suggest that it could interact with biomolecules through redox reactions
Temporal Effects in Laboratory Settings
In laboratory settings, Calcium Iodate undergoes thermal transformations in the temperature range of 300–973 K . The process proceeds by the scheme:
. More studies are needed to understand its long-term effects on cellular function.Metabolic Pathways
Given its strong oxidizing properties, it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
準備方法
Calcium iodate can be synthesized through several methods:
Anodic Oxidation of Calcium Iodide: This method involves the oxidation of calcium iodide in an electrolytic cell.
Reaction with Chlorine: This compound can be produced by passing chlorine gas into a hot solution of lime (calcium hydroxide) in which iodine has been dissolved.
Precipitation Reaction: A common laboratory method involves mixing solutions of calcium nitrate and potassium iodate, resulting in the precipitation of this compound.
化学反応の分析
ヨウ化カルシウムは、様々な化学反応を起こします。
酸化還元反応: ヨウ化カルシウムは、ヨウ素酸をヨウ化物に還元するなどの酸化還元反応に参加することができます。
分解: ヨウ化カルシウムは、加熱すると分解して酸素を放出し、ヨウ化カルシウムを生成します。
科学研究での用途
ヨウ化カルシウムは、科学研究でいくつかの用途があります。
科学的研究の応用
Calcium iodate has several applications in scientific research:
Animal Nutrition: It is used as an iodine supplement in animal feed, particularly for poultry, to ensure proper thyroid function and prevent iodine deficiency.
Crystal Growth Studies: This compound crystals are studied for their nonlinear optical properties and piezoelectric properties, making them useful in solid-state and laser technologies.
Environmental Studies: Research on the interaction of iodate with calcite helps understand the behavior of iodine in natural waters and its environmental impact.
類似化合物との比較
ヨウ化カルシウムは、他のヨウ素酸化合物と比較することができます。
ヨウ素酸カリウム (KIO₃): ヨウ化カルシウムと同様に、ヨウ素酸カリウムは、ヨウ素補充剤として、およびヨウ素添加塩に使用されます。
ヨウ素酸ナトリウム (NaIO₃): ヨウ素酸ナトリウムは、分析化学や酸化剤など、様々な用途で使用されているもう1つのヨウ素源です.
ヨウ化カルシウムは、動物栄養における特定の用途と独自の結晶特性により、生物学と材料科学の両方の分野で貴重な存在です。
特性
IUPAC Name |
calcium;diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWJJLGTKIWIJO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(IO3)2, CaI2O6 | |
| Record name | calcium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960972 | |
| Record name | Calcium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Iodic acid (HIO3), calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |
| Record name | CALCIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.519 @ 15 °C/4 °C | |
| Record name | CALCIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |
CAS No. |
7789-80-2, 40563-56-2 | |
| Record name | Calcium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
540 °C (decomposes) | |
| Record name | CALCIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium iodate function as a source of iodine in animal nutrition?
A1: this compound serves as an effective source of iodine in animal nutrition. Research suggests that this compound is converted into iodide in vivo. This iodide is then absorbed by the thyroid gland, ultimately contributing to the synthesis of thyroid hormones like thyroxine (T4). []
Q2: What is the impact of different this compound levels on broiler chicken performance and thyroid hormone concentrations?
A2: Studies indicate that supplementing broiler chicken diets with various this compound levels (0.74-2.96 mg/kg feed) did not significantly improve growth performance or carcass traits. While increased thyroxine (T4) concentration at 42 days of age was observed with increasing this compound, triiodothyronine (T3) levels remained unaffected. []
Q3: Does the iodine source impact its availability for pregnant cows and their offspring?
A3: Research indicates that this compound and pentacalcium orthoperiodate are equally bioavailable as sodium iodide in pregnant cows. These compounds demonstrated comparable iodine transfer to the fetus, as evidenced by similar iodine concentrations in maternal and fetal tissues. []
Q4: Are there differences in the metabolism of iodine from this compound and pentacalcium orthoperiodate when introduced in the rumen or abomasum of cattle?
A4: While initial absorption of iodine from this compound and pentacalcium orthoperiodate is slower when placed in the rumen compared to the abomasum, this difference disappears within 24 hours. This suggests both compounds are suitable iodine sources for cattle regardless of rumen or abomasal introduction. []
Q5: What are the potential risks of high iodine intake from this compound in ewes and lambs?
A6: Studies show that high dietary iodine intake in ewes, supplemented as this compound, can lead to a significant increase in blood plasma thyroxine (TT4) levels shortly after birth. This suggests a potential risk of postnatal hypothyroidism in lambs exposed to high iodine levels during gestation. []
Q6: How does a high iodine diet, supplemented as this compound, affect blood parameters in sheep?
A7: Research indicates that sheep receiving a high iodine diet supplemented with this compound may experience elevated urea concentrations and alkaline phosphatase activity in their blood plasma. This suggests a potential link between high iodine intake and altered thyroid activity, which warrants further investigation. []
Q7: What is the molecular formula and weight of this compound?
A8: this compound exists primarily as this compound monohydrate, with a molecular formula of Ca(IO3)2·H2O and a molecular weight of 389.88 g/mol. [, ]
Q8: How does the solubility of this compound change with temperature, and what are the implications for material processing?
A9: The solubility of this compound increases with rising temperature. This property is harnessed in a novel direct coagulation casting method for alumina suspensions. Controlled release of calcium ions at elevated temperatures (55–70°C) induces coagulation of the alumina suspension, enabling the fabrication of ceramic components with high strength and uniform microstructure. []
Q9: Can you describe the crystal structure of this compound monohydrate?
A10: this compound monohydrate crystallizes in an orthorhombic structure. The crystal lattice consists of distorted CaO8 quadratic antiprisms. Iodate ions (IO3-) are arranged in layers parallel to the (100) plane, with relatively short interionic I...O distances. Water molecules are trigonally planar coordinated, forming asymmetric hydrogen bonds of varying strengths with neighboring iodate ions. []
Q10: What spectroscopic techniques are useful for characterizing this compound?
A10: Several spectroscopic techniques are valuable for characterizing this compound:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of this compound. [, , , ]
- Fourier transform infrared (FTIR) spectroscopy: Provides information about the presence of specific functional groups, such as water molecules and iodate ligands. [, ]
- UV-visible spectroscopy: Used to determine the optical band gap of this compound crystals. []
Q11: What are the potential applications of this compound in energetic materials?
A11: this compound shows promise as an oxidizer in energetic formulations, particularly for biocidal applications.
- Nanocomposite Thermites: When combined with fuels like aluminum or boron, this compound forms nanocomposite thermites. Upon ignition, these thermites release heat and iodine, potentially neutralizing harmful airborne spores and bacteria. [, ]
- Biocidal Energetic Materials: The strong oxidizing nature of this compound, combined with its iodine content, makes it suitable for developing biocidal energetic materials. []
Q12: What are the safety considerations associated with handling this compound?
A13: this compound anhydrous is categorized as an irritant to the eyes, skin, and respiratory tract. It can also act as a dermal sensitizer. [] Appropriate personal protective equipment should be used during handling to minimize exposure risks.
Q13: Does the use of this compound in animal nutrition pose environmental risks?
A14: The use of this compound in animal nutrition is not anticipated to pose significant environmental risks when used within recommended guidelines. [, ]
Q14: What are the implications of high iodine content in milk for human health?
A15: While iodine is an essential micronutrient, excessive intake through milk consumption can pose health risks. High iodine levels in milk, potentially caused by high this compound supplementation in cow feed, may lead to exceeding the Tolerable Upper Intake Level for iodine in humans. []
Q15: Can you elaborate on the factors affecting iodine content in milk from cows supplemented with this compound?
A15: Several factors influence the iodine content in milk from cows given this compound:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


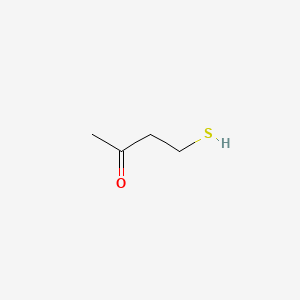




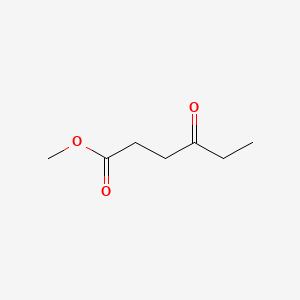

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
